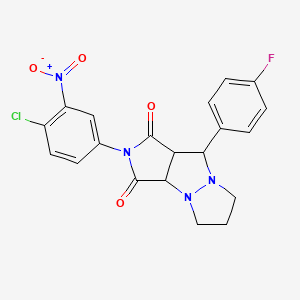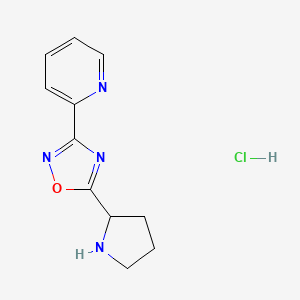
C20H16ClFN4O4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C20H16ClFN4O4 is a complex organic molecule that contains chlorine, fluorine, nitrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C20H16ClFN4O4 typically involves multiple steps, including the formation of intermediate compounds. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic substitution reactions: These reactions often involve the substitution of a halogen atom with a nucleophile.
Condensation reactions: These reactions involve the combination of two molecules with the loss of a small molecule, such as water.
Oxidation and reduction reactions: These reactions involve the transfer of electrons between molecules, resulting in changes in oxidation states.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Common techniques include:
Batch reactors: These reactors allow for precise control of reaction conditions and are suitable for producing small to medium quantities of the compound.
Continuous flow reactors: These reactors are used for large-scale production and offer advantages such as improved reaction efficiency and reduced production time.
Chemical Reactions Analysis
Types of Reactions
C20H16ClFN4O4: can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
C20H16ClFN4O4: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which C20H16ClFN4O4 exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may bind to and inhibit the activity of specific enzymes.
Receptor binding: The compound may interact with cellular receptors, leading to changes in cellular signaling pathways.
DNA/RNA interactions: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
C20H16ClFN4O4: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
C20H16ClN4O4: A compound with a similar structure but lacking the fluorine atom.
C20H16FN4O4: A compound with a similar structure but lacking the chlorine atom.
C20H16ClFN4O3: A compound with a similar structure but with one less oxygen atom.
The unique combination of chlorine, fluorine, nitrogen, and oxygen atoms in This compound
Properties
Molecular Formula |
C20H16ClFN4O4 |
|---|---|
Molecular Weight |
430.8 g/mol |
IUPAC Name |
4-(4-chloro-3-nitrophenyl)-7-(4-fluorophenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione |
InChI |
InChI=1S/C20H16ClFN4O4/c21-14-7-6-13(10-15(14)26(29)30)25-19(27)16-17(11-2-4-12(22)5-3-11)23-8-1-9-24(23)18(16)20(25)28/h2-7,10,16-18H,1,8-9H2 |
InChI Key |
TTXAYVNAUGHDQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(C3C(N2C1)C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12634787.png)

![2-Buten-1-one, 1-[(3R)-3-[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]-1-piperidinyl]-4-(diMethylaMino)-, (2E)-](/img/structure/B12634800.png)

![Tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B12634809.png)
![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634814.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-fluorophenyl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12634818.png)
![2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(2-methyl-4-thiazolyl)-6-[4-(1-piperidinyl)phenyl]-](/img/structure/B12634822.png)
![(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one](/img/structure/B12634837.png)

![Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate](/img/structure/B12634841.png)
![5-(3-chlorophenyl)-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]furan-2-carboxamide](/img/structure/B12634851.png)
![Methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate](/img/structure/B12634857.png)

